1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one

Physicochemical profiling Lipophilicity Hammett analysis

1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one (CAS 141493-60-9; MF C16H13NO2; MW 251.28 g/mol) is a heterocyclic aromatic ketone belonging to the 1-azaazulen-2(1H)-one subclass of the cyclohepta[b]pyrrol-2-one chemotype. First synthesized via [8+2] cycloaddition of N-(4-methoxyphenyl)cycloheptatriene-1-imine with chloroketene in a one-pot procedure , the compound features a seven-membered cycloheptatriene ring fused to a pyrrol-2-one lactam, bearing a para-methoxyphenyl substituent at the N1 position.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 141493-60-9
Cat. No. B12900846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one
CAS141493-60-9
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O
InChIInChI=1S/C16H13NO2/c1-19-14-9-7-13(8-10-14)17-15-6-4-2-3-5-12(15)11-16(17)18/h2-11H,1H3
InChIKeyMAYTWYZRDOVXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one (CAS 141493-60-9): Chemical Identity, Scaffold Class, and Procurement Baseline


1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one (CAS 141493-60-9; MF C16H13NO2; MW 251.28 g/mol) is a heterocyclic aromatic ketone belonging to the 1-azaazulen-2(1H)-one subclass of the cyclohepta[b]pyrrol-2-one chemotype [1]. First synthesized via [8+2] cycloaddition of N-(4-methoxyphenyl)cycloheptatriene-1-imine with chloroketene in a one-pot procedure [2], the compound features a seven-membered cycloheptatriene ring fused to a pyrrol-2-one lactam, bearing a para-methoxyphenyl substituent at the N1 position. This scaffold is isoelectronic with azulene and has attracted attention as a non-benzenoid aromatic platform for medicinal chemistry exploration, with the 4-methoxyphenyl group imparting distinct electronic and steric properties compared to unsubstituted, alkyl, or halogen-substituted N-aryl analogs [2].

Why Generic N-Aryl Cyclohepta[b]pyrrol-2-one Analogs Cannot Substitute for 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one (CAS 141493-60-9) in Targeted Research Programs


The cyclohepta[b]pyrrol-2-one scaffold is sensitive to N1-aryl substitution, with the electronic nature of the para-substituent directly modulating the electron density of the fused heterocyclic system and consequently its reactivity, target-binding profile, and metabolic stability [1]. The 4-methoxyphenyl group in CAS 141493-60-9 is electron-donating (+M effect), which distinguishes it from the 4-methylphenyl analog (CAS 141493-61-0; weak +I only), the 4-chlorophenyl analog (electron-withdrawing –I), and the unsubstituted parent (CAS 2132-34-5; NH) [1][2]. Published synthetic routes show that a one-pot [8+2] cycloaddition between N-aryliminotropones and ketenes is general across N-aryl variants [2]; however, the biological activity, physicochemical profile, and downstream derivatization potential of each N-aryl congener diverge substantially, and no class-wide SAR has been established to permit confident interchangeability [3].

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one (CAS 141493-60-9) Versus Closest Analogs


Electronic Modulation of the Cyclohepta[b]pyrrol-2-one Core: Calculated LogP and Hammett σ Analysis of N-Aryl Substitution

The 4-methoxy substituent in CAS 141493-60-9 exerts a Hammett σ_p value of –0.27 (electron-donating), in contrast to the 4-methyl analog (CAS 141493-61-0, σ_p = –0.17) and the 4-chloro analog (σ_p = +0.23, electron-withdrawing). This electronic difference translates into a predicted LogP of 2.8 for the 4-methoxyphenyl derivative [1], which is approximately 0.4–0.6 log units lower than the 4-methylphenyl analog (predicted LogP ~3.2–3.4) and substantially lower than the 4-chlorophenyl analog (predicted LogP ~3.5–3.8), based on ACD/Labs and Molinspiration estimation algorithms applied to the congeneric series [2]. The reduced lipophilicity of the 4-methoxy derivative suggests superior aqueous solubility and a different tissue-partitioning profile compared to the more lipophilic 4-methyl and 4-chloro congeners [1][2].

Physicochemical profiling Lipophilicity Hammett analysis SAR

Differential 5-Lipoxygenase Profiling: Absence of Significant Activity at Screening Concentration for CAS 141493-60-9

In a ChEMBL-curated binding assay (CHEMBL620010), 1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single screening concentration of 100 μM and showed no significant activity (annotated as NS) [1]. This stands in notable contrast to structurally distinct but scaffold-related cyclohepta[b]pyrrol-2-one hydrazone derivatives, which have been reported to inhibit 5-LO with IC₅₀ values in the low micromolar range in analogous RBL-1 or human PMNL assays [2]. While this single-concentration negative result does not constitute a full concentration-response curve, it provides a valuable selectivity flag for researchers: the 4-methoxyphenyl-substituted azaazulenone lacks the 5-LO inhibitory activity observed in certain hydrazone- or hydrazine-functionalized cyclohepta[b]pyrrol-2-one derivatives, suggesting that the N1-aryl-2-oxo scaffold alone is insufficient for 5-LO engagement [1][2].

5-Lipoxygenase inhibition Enzyme profiling ChEMBL Target selectivity

Antioxidant and Anti-HIV-1 Screening Activity: Preliminary Evidence for CAS 141493-60-9 Relative to Unsubstituted Azulene Scaffolds

Preliminary pharmacological screening reported by Wu (2011) indicates that 1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one exhibits higher oxidation resistance and anti-HIV-1 activity compared to baseline controls, though specific IC₅₀ or EC₅₀ values were not disclosed in the available Semantic Scholar abstract [1]. In parallel, web-aggregated data suggest the compound displays pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, implying potential application in anticancer and dermatological research [2]. The 4-methoxyphenyl substitution may contribute to these phenotypic effects through enhanced radical-scavenging capacity conferred by the electron-rich methoxy group, a feature absent in the 4-methylphenyl and 4-chlorophenyl analogs [3]. This evidence is classified as supporting only because quantitative comparator data are not publicly available.

Antioxidant activity Anti-HIV-1 Cell differentiation Phenotypic screening

Synthetic Accessibility and Yield Benchmarking: One-Pot [8+2] Cycloaddition Route With Aryl-Specific Yield Data

Ito et al. (1992) demonstrated that the [8+2] cycloaddition of N-arylcycloheptatriene-1-imines with chloroketenes (generated in situ from acyl chlorides and triethylamine) produces 1-azaazulen-2(1H)-ones in high yields across multiple N-aryl substrates [1]. The reaction proceeds via simple heating of the imine and acyl chloride in the presence of excess triethylamine, and the intermediacy of the [8+2] cycloadduct was confirmed by isolation. While the published manuscript reports aggregate yield ranges rather than compound-specific yields for every N-aryl variant, the one-pot methodology is established as broadly applicable to N-(4-methoxyphenyl), N-(4-methylphenyl), N-(4-chlorophenyl), and N-phenyl derivatives alike [1][2]. The synthetic equivalence of the route across N-aryl substrates means that procurement decisions are not constrained by differential synthetic availability—CAS 141493-60-9 is equally accessible as its closest analogs—but downstream derivatization (e.g., cycloaddition with acetylenes to form benz[cd]indol-2(1H)-ones) proceeds with rates and regioselectivity that depend on the N-aryl electronic character [3].

Synthetic chemistry Cycloaddition Yield optimization Scalability

Predicted ADME and Drug-Likeness Profile: Rule-of-Five and TPSA Assessment of CAS 141493-60-9 Within the N-Aryl Congeneric Series

In silico drug-likeness assessment of 1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one reveals a topological polar surface area (TPSA) of approximately 31.2 Ų (calculated from SMILES: COc1ccc(cc1)n1c2cccccc2cc1=O), a molecular weight of 251.28 g/mol, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and a predicted LogP of 2.8 [1][2]. All parameters fall within Lipinski Rule-of-Five boundaries (MW < 500, LogP ≤ 5, HBA ≤ 10, HBD ≤ 5), qualifying the compound as drug-like. The 4-methoxyphenyl derivative has a slightly higher TPSA than the 4-methylphenyl analog (TPSA ~22.0 Ų) due to the methoxy oxygen, which marginally improves predicted aqueous solubility at the cost of slightly reduced membrane permeability relative to the 4-methyl congener [2]. These differences, while modest, accumulate across the congeneric series and may influence the rank-ordering of compounds in permeability-limited assays such as Caco-2 or PAMPA.

Drug-likeness ADME prediction TPSA Lead optimization

Patent Landscape Differentiation: CCR5 Antagonism and Multi-Kinase Modulation Claims for Azaazulene Scaffolds Incorporating the 4-Methoxyphenyl Motif

The cyclohepta[b]pyrrol-2-one (1-azaazulen-2-one) scaffold, including N-(4-methoxyphenyl)-substituted variants, appears in multiple patent families claiming distinct therapeutic applications. Zhang (2012) reported preliminary pharmacological screening indicating that the compound can serve as a CCR5 antagonist for the preparation of treatments targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Separately, azaazulene compounds featuring the 7-5 fused ring system have been patented as protein kinase modulators with anticancer activity (US patent applications filed 2009–2010) [2]. The 4-methoxyphenyl substitution pattern is specifically claimed or exemplified in certain filings, distinguishing it from generic azaazulene patents that cover broader Markush structures. For procurement decisions in industry, the existence of specific CCR5 antagonist claims associated with the 4-methoxyphenyl derivative creates a differentiated IP position relative to analogs covered only under broader, less specific patent disclosures [1][2].

CCR5 antagonism Kinase inhibition Patent analysis Intellectual property

Procurement-Driven Application Scenarios for 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one (CAS 141493-60-9)


Selectivity Probe for 5-Lipoxygenase Screening Cascades

Given the documented lack of significant 5-LO inhibitory activity at 100 μM [1], CAS 141493-60-9 is well-suited as a negative control compound in 5-lipoxygenase enzyme and cell-based assays. Researchers developing 5-LO inhibitors from the cyclohepta[b]pyrrol-2-one scaffold class can use this compound to benchmark assay specificity, ensuring that observed inhibitory activity from other derivatives is not attributable to the unadorned N-aryl-2-oxo core. The compound can be paired with known 5-LO inhibitors such as zileuton or NDGA for assay validation.

Intermediate-Lipophilicity Lead Scaffold for Oral Bioavailability Optimization

With a predicted LogP of 2.8 and TPSA of ~31.2 Ų [2], CAS 141493-60-9 occupies a favorable drug-like space that balances solubility and permeability. Medicinal chemistry teams optimizing oral bioavailability within the cyclohepta[b]pyrrol-2-one series can use this compound as the reference point for lipophilicity modulation, with the 4-methoxyphenyl group providing a benchmark against which more polar (e.g., 4-hydroxyphenyl, 4-carboxyphenyl) or more lipophilic (4-chlorophenyl, 4-trifluoromethylphenyl) analogs can be systematically compared in Caco-2 permeability and thermodynamic solubility assays.

CCR5 Antagonist Tool Compound for HIV Entry and Chemokine Receptor Research

The reported CCR5 antagonist activity from preliminary pharmacological screening [3] positions CAS 141493-60-9 as a potential tool compound for chemokine receptor research. Academic and industrial groups investigating CCR5-mediated HIV-1 entry, inflammatory cell migration, or autoimmune disease mechanisms can employ this compound alongside established CCR5 antagonists (e.g., maraviroc, TAK-779) to explore structure-activity relationships at the CCR5 receptor, particularly examining the contribution of the 4-methoxyphenyl N-substituent to receptor binding and functional antagonism.

Synthetic Building Block for Benz[cd]indol-2-one Libraries via Acetylene Cycloaddition

The established reactivity of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes to form ring-contracted benz[cd]indol-2(1H)-ones [4] makes CAS 141493-60-9 a valuable synthetic intermediate for constructing diverse polycyclic lactam libraries. The electron-donating 4-methoxyphenyl group influences the rate and regioselectivity of this [8+2]→[6+5] ring contraction, producing benz[cd]indol-2-one products with distinct substitution patterns compared to those derived from the 4-chlorophenyl or 4-methylphenyl precursors, enabling systematic exploration of electronic effects on cycloaddition outcomes.

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